Bevirimat is derived from betulinic acid, a naturally occurring triterpenoid found in various plants. It is classified as a maturation inhibitor, distinguishing it from other classes of antiretroviral drugs that target different stages of the HIV life cycle. The compound has been studied extensively for its antiviral properties and potential therapeutic applications against HIV-1.
The synthesis of bevirimat involves several key steps aimed at modifying betulinic acid to enhance its antiviral activity. Initial steps typically include:
Recent studies have explored modifications at the C-28 position to improve the compound's hydrosolubility and polarity, which are critical for enhancing bioavailability and efficacy in biological systems .
Bevirimat has a complex molecular structure characterized by its triterpenoid backbone with specific functional groups that contribute to its biological activity. The molecular formula is CHO, with a molecular weight of approximately 474.68 g/mol.
The structural features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details, revealing significant shifts in chemical environments upon modification compared to the parent compound .
Bevirimat undergoes various chemical reactions that are essential for its synthesis and biological activity:
The mechanism by which bevirimat exerts its antiviral effects primarily involves:
Experimental data support these mechanisms through studies demonstrating resistance mutations in HIV-1 that affect binding affinity, indicating a direct interaction between bevirimat and Gag .
Bevirimat exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems.
Bevirimat dimeglumine has several applications in scientific research and clinical settings:
Bevirimat dimeglumine (CAS# 823821-85-8) is the dimeglumine salt of bevirimat (3-O-(3′,3′-dimethylsuccinyl)-betulinic acid), a semi-synthetic triterpenoid derivative. The parent compound, bevirimat (C~36~H~56~O~6~), features a lupane-type pentacyclic core characteristic of betulinic acid derivatives, modified at the C-3 position with a 3′,3′-dimethylsuccinyl moiety [1] [4]. The salt formation involves proton transfer from the carboxylic acid groups of bevirimat to the amine groups of two N-methyl-D-glucamine (meglumine) molecules, resulting in the molecular formula C~36~H~54~O~6~·2C~7~H~17~NO~5~ and a molecular weight of 975.27 g/mol [1].
Table 1: Key Molecular Properties of Bevirimat Dimeglumine
Property | Value | Method/Reference |
---|---|---|
CAS Number | 823821-85-8 (dimeglumine salt) | [1] |
Molecular Weight | 975.27 g/mol | Theoretical (Medkoo) |
Exact Mass | 974.6290 | Mass spectrometry |
Elemental Composition | C, 61.58%; H, 9.30%; N, 2.87%; O, 26.25% | Elemental analysis [1] |
Stereochemistry | 10 chiral centers in bevirimat core; D-configuration in meglumine | IUPAC name [1] |
The stereochemical configuration is critical for activity. Bevirimat’s core retains the absolute configuration of betulinic acid: 1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR. The meglumine counterions contribute additional chirality with their 2R,3R,4R,5S-configured hexane-1,2,3,4,5-pentaol backbone [1] [8]. The IUPAC name reflects this complexity:(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol hemi((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-((3-carboxylato-3-methylbutanoyl)oxy)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate) [1].
Bevirimat dimeglumine exhibits pH-dependent solubility and instability in aqueous matrices. While the free acid is practically insoluble in water, salt formation with meglumine enhances aqueous dispersibility. However, the salt remains prone to pH-mediated precipitation and gel formation below pH 6.0 due to protonation of carboxylate groups, leading to aggregation [3] [6]. In simulated gastric fluid (SGF, pH 1.2), rapid precipitation occurs, whereas in intestinal fluid (SIF, pH 6.8), dispersion improves but remains suboptimal [3].
Table 2: Stability and Solubility Characteristics
Parameter | Condition | Observation |
---|---|---|
Thermal Stability | Long-term storage: -20°C | Stable for >2 years [1] |
Short-term storage: 0-4°C | Stable for weeks [1] | |
pH Stability Range | pH 7.0–9.0 | Optimal physical stability; no precipitation |
pH <6.0 | Precipitation/gelation [3] | |
Photostability | Dark, dry conditions | Required to prevent degradation [1] |
Buffered Systems | 0.2M Sodium phosphate, pH 7.9 | Prevents aggregation in liquid formulations [3] |
Stabilization strategies include:
Salt formation with dimeglumine (N-methyl-D-glucamine) addresses the poor bioavailability and formulation challenges of free bevirimat acid. The interaction involves ionic bonding between the carboxylate anions of bevirimat and the protonated tertiary amine of meglumine, confirmed by shifts in IR spectra and crystalline structure analysis [1] [3]. The stoichiometry is precisely 1:2 (bevirimat:meglumine), as evidenced by elemental analysis and mass balance studies [1].
Table 3: Impact of Dimeglumine Salt Formation
Property | Bevirimat Free Acid | Bevirimat Dimeglumine | Functional Significance |
---|---|---|---|
Solubility | Insoluble in water | Dispersible in aqueous co-solvent systems | Enables liquid formulations [2] |
Bioavailability | Low, erratic absorption | Improved PK profile | Higher plasma concentrations [7] |
Solid-State Form | Polymorphic instability | Crystalline Form I (DMF solvate) | Better process control [3] |
Hygroscopicity | Low | High (requires desiccants) | Impacts storage conditions [1] |
The counterion dynamics confer three key advantages:
Synthesis involves reacting bevirimat acid with 2 equivalents of meglumine in methanol, followed by anti-solvent crystallization. Critical process parameters include temperature control (<30°C) and solvent purity to prevent amorphous byproducts [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7